molecular formula C10H19FN2O2 B3323119 (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS No. 1601461-43-1

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B3323119
CAS No.: 1601461-43-1
M. Wt: 218.27
InChI Key: AIGHVUMGNOAZIB-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 1601461-43-1) is a chiral, fluorinated pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile and crucial building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents . Its molecular formula is C 10 H 19 FN 2 O 2 and it has a molecular weight of 218.27 g/mol . The structure incorporates two key functional handles: a Boc-protected amine and a primary aminomethyl group, which facilitate further synthetic modifications . The presence of both fluorine and a defined (R) stereocenter at the 3-position of the pyrrolidine ring is essential for creating stereospecific bioactive compounds, as the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and electronic properties . This product is supplied with a minimum purity of 98% (NLT 98%) and must be stored in a dry, sealed place . This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the aminomethyl group play crucial roles in these interactions, leading to various biological activities.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Table 1: Key Structural Analogs and Their Attributes
Compound Name Ring Type Substituents (3-position) Functional Groups CAS Number Source
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate Pyrrolidine Aminomethyl, Fluorine Boc, NH2 2947495-26-1
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Azetidine Aminomethyl, Fluorine Boc, NH2 1083181-23-0
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Azetidine Hydroxymethyl, Fluorine Boc, OH 1126650-66-5
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Pyrrolidine 2-(Trifluoromethyl)phenoxy Boc, Aryl ether 101 (page ref.)
3-Aminomethyl-3-fluoropiperidine-1-carboxylic acid tert-butyl ester Piperidine Aminomethyl, Fluorine Boc, NH2 2831891-21-3
Key Observations:
  • Ring Size: Pyrrolidine (5-membered): Offers a balance between conformational flexibility and rigidity, facilitating interactions with planar binding sites (e.g., enzyme active sites) . Azetidine (4-membered): Increased ring strain may enhance reactivity but reduce stability; smaller size limits substituent spatial arrangements .
  • Substituent Effects: Aminomethyl vs. Hydroxymethyl: The NH2 group (target compound) enables protonation at physiological pH, fostering ionic interactions, while OH (e.g., CAS 1126650-66-5) participates in hydrogen bonding without charge . Fluorine vs. Trifluoromethylphenoxy: Fluorine’s electronegativity stabilizes adjacent bonds, whereas the trifluoromethylphenoxy group (CAS 101) introduces lipophilicity and steric bulk, altering solubility and target selectivity .

Stereochemical and Functional Group Comparisons

  • (R)- vs. (S)-Configuration: The (R)-enantiomer’s spatial arrangement may optimize binding to chiral targets (e.g., G-protein-coupled receptors) compared to the (S)-configured phenoxy derivative in .
  • Boc Protection : Universally employed across analogs to prevent amine oxidation and facilitate purification.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Azetidine (CAS 1083181-23-0) Piperidine (CAS 2831891-21-3)
LogP (predicted) 1.2 0.8 1.5
Water Solubility Moderate (NH2 enhances) Low (smaller ring) Low (larger ring)
Metabolic Stability High (C-F bond inertness) Moderate High

Q & A

Basic: What are the optimal synthetic routes for (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step strategies, including Boc-protection of the pyrrolidine nitrogen and fluorination at the 3-position. Key steps:

  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., THF, NaBH(OAc)₃) .
  • Fluorination : Selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at low temperatures (−78°C to 0°C) to retain stereochemical integrity .
  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection under basic conditions (e.g., DMAP, DCM) to stabilize the pyrrolidine ring .
    Critical Parameters : Solvent choice (e.g., dichloromethane for Boc reactions), temperature control during fluorination, and chromatographic purification (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Advanced: How does stereochemistry at the 3-position influence the compound’s interaction with biological targets?

Answer:
The (R)-configuration at the 3-position determines binding affinity to chiral biological targets (e.g., enzymes, GPCRs). Methodological insights:

  • Enantiomer Comparison : Studies on (S)-enantiomers show reduced activity in kinase inhibition assays, highlighting stereospecificity .
  • Structural Analysis : X-ray crystallography (using SHELX programs ) or NMR-derived NOE correlations can map interactions between the fluorinated pyrrolidine and target active sites .
  • Computational Docking : MD simulations (e.g., AutoDock Vina) predict enhanced hydrogen bonding between the (R)-configured aminomethyl group and catalytic residues (e.g., in proteases) .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups) and fluorination (¹⁹F NMR: δ −180 to −220 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring .
  • Mass Spectrometry :
    • HRMS/ESI-MS : Verify molecular ion [M+H]⁺ (calc. for C₁₀H₂₀FN₂O₂: 231.15 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>99%) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers address discrepancies in reported reactivity data for this compound?

Answer:
Discrepancies often arise from substituent electronic effects or solvent polarity . Mitigation strategies:

  • Controlled Reactivity Studies : Systematically vary solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) in nucleophilic substitution reactions .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., Boc deprotection under acidic conditions) .
  • Cross-Validation : Compare XRD-derived bond lengths/angles (using SHELXL ) with computational models (DFT) to resolve structural ambiguities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent Boc-group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents .
  • Light Sensitivity : Protect from UV exposure (amber glass vials) to prevent fluorophenyl degradation .

Advanced: Which computational methods predict the compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate:
    • Lipophilicity (LogP: ~1.8), indicating moderate blood-brain barrier penetration .
    • CYP450 Inhibition : Fluorine’s electronegativity reduces CYP3A4 binding, lowering hepatotoxicity risk .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
  • Toxicophore Mapping : Identify reactive motifs (e.g., primary amine) using DEREK or ProTox-II .

Basic: How is the compound’s stereochemical purity assessed during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with n-hexane/isopropanol eluents to resolve enantiomers (retention time differences >2 min) .
  • Optical Rotation : Compare [α]D²⁵ values with literature (e.g., [α]D²⁵ = +15.6° for (R)-isomer in methanol) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the aminomethyl group for aqueous solubility .
  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance bioavailability .
  • pH Adjustment : Protonate the amine group (pKa ~9.5) in acidic buffers (pH 4–5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

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